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Fichtelite

Cat. No.: B1623743
CAS No.: 2221-95-6
M. Wt: 262.5 g/mol
InChI Key: HTNCYKZTYXSRHL-DYKIIFRCSA-N
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Description

Fichtelite is a rare, naturally occurring organic mineral with the chemical formula C19H34 . It is classified as a hydrocarbon and is found in specific environments such as fossilized wood from Bavaria, Germany, and in modern organic-rich marine sediments . This compound crystallizes in the monoclinic crystal system and typically appears as colorless, white, or pale yellow elongated tabular crystals . Its physical properties are distinctive, including a very low Mohs hardness of 1, comparable to talc, a specific gravity of approximately 1.03, and a low melting point between 44.2 °C and 45.0 °C . First described in 1841, it is named after its locality in the Fichtel Mountains (Fichtelgebirge) in Germany . As a research chemical, this compound is of interest in fields such as organic geochemistry, mineralogy, and environmental science. It serves as a model compound in studies of the diagenetic formation and transformation of complex organic molecules in geological settings. Its well-defined crystalline structure also makes it a subject of interest in crystallographic and materials science research . This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34 B1623743 Fichtelite CAS No. 2221-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNCYKZTYXSRHL-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CCC3C2CCC(C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@@H](C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176761
Record name 18-Norabietane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-95-6
Record name Fichtelite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fichtelite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Norabietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FICHTELITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ST878V9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Geological Occurrence and Environmental Genesis of Fichtelite

Documented Localities and Global Distribution Patterns

Fichtelite's distribution is closely tied to ancient coniferous forests and organic-rich sedimentary environments, reflecting its origin from plant resins.

This compound was first identified in 1841 within fossilized pine trunks found in peat beds of the Fichtelgebirge, located in southern Germany, which also serves as its type locality assignmentpoint.comwikipedia.orgarizona.edumindat.org. Within these fossilized wood samples, this compound typically manifests as white or pale yellowish crystals. These crystals can be observed on the compact surfaces of the wood, nestled between annual growth rings, within cracks and crevices, or specifically along the oleoresin ducts assignmentpoint.comarizona.edu. It can also be found disseminated throughout the wood matrix arizona.edu.

Beyond its type locality, this compound has been reported from several other sites, primarily associated with lignite (B1179625) and peat deposits where conifer wood has been preserved:

Table 1: Documented Localities of this compound Occurrence

LocalityRegion/CountryAssociated MaterialReference
Häusellohe, Selb, Wunsiedel im FichtelgebirgeBavaria, GermanyFossilized pine wood in peat bog assignmentpoint.comwikipedia.orgmindat.org
Wampen, Thiersheim, Wunsiedel im FichtelgebirgeBavaria, GermanyFossilized wood mindat.org
Gampen (near Marktredwitz)Fichtelgebirge, GermanyFossilized wood assignmentpoint.com
Zeitelmoos (northwest of Wunsiedel)Fichtelgebirge, GermanyFossilized wood assignmentpoint.com
SobeslavCzech RepublicWell-crystallized samples from peat beds assignmentpoint.comarizona.edu
Eocene Zeitz FormationSaxony, GermanyFossil conifer species and sediment wikipedia.orgresearchgate.net
Greenland and SpitsbergenArctic RegionsCoals (13α(H)-fichtelite in Pinus palaeostrobus) researchgate.net
Bella Coola and North VancouverBritish Columbia, CanadaHolocene buried conifer logs researchgate.net
Xihu Sag, East China Sea Shelf BasinChinaEocene coal-bearing source rocks mdpi.comresearchgate.net
Peat and Coal SeamsGeneral (e.g., Galicia)Limited quantities with other hydrocarbons coloradogeologicalsurvey.org

This compound is frequently encountered in pine wood that has been submerged in peat, indicating specific preservation conditions conducive to its formation geology.cz.

While predominantly associated with terrestrial fossilized wood and peat, this compound has also been reported in organic-rich modern marine sediments assignmentpoint.comwikipedia.orgrockidentifier.com. For instance, trace amounts of this compound (0.03 µg/g) were detected in samples from the Alaskan Continental Shelf Environmental Assessment Program, suggesting its potential transport and preservation in marine environments arlis.org.

Primary Occurrences in Fossilized Coniferous Wood and Peat Deposits

Biogeochemical Pathways and Precursor Chemistry

The formation of this compound is a complex biogeochemical process involving the transformation of specific organic compounds from living organisms over geological time.

This compound's origin is closely linked to the resin acids produced by living coniferous trees, particularly abietic acid (C₂₀H₃₀O₂). Abietic acid is a diterpenoid and a primary constituent of rosin, which is the nonvolatile component of conifer oleoresin arizona.edufishersci.comwikipedia.orgnih.gov. The biosynthesis of abietic acid in conifers begins with geranylgeranyl pyrophosphate (GGPP), which is converted to abietadiene via copalyl pyrophosphate (CPP). Abietadiene then undergoes sequential oxidation of its C18-methyl group to a carboxyl function, leading to abietic acid wikipedia.orgnih.gov.

Abietic acid is known for its susceptibility to various chemical transformations, including isomerization, oxidation, and degradation by heat and acids arizona.edu. As a plant decays, volatile oils evaporate, leaving behind the more acidic components of the resin. These acidic components then harden and undergo further chemical changes over periods ranging from months to thousands of years, eventually forming fossil resins arizona.edu.

This compound is a saturated hydrocarbon, which contrasts with its unsaturated precursor, abietic acid wikipedia.org. Its formation from abietic acid involves reductive diagenetic processes, notably decarboxylation and hydrogenation researchgate.net. The co-occurrence of this compound with retene (B1680549), which is a product of the dehydrogenation of resin acids, further supports its derivation from abietic-type resin acids arizona.edu.

The diagenesis of terpenoids, including those leading to this compound, is influenced by several environmental factors such as exposure to water, sediment burial rates, post-depositional diagenesis, and thermal transformations researchgate.net. Research indicates that saturated diterpenoids, like this compound, are typically generated under anaerobic conditions. Conversely, aromatic diterpenoids, such as simonellite (B3050639) and retene, can form under aerobic conditions ufrj.br. The presence of this compound, alongside 18-norabieta-8,11,13-triene, serves as a biomarker indicating that reductive processes were prevalent during the deposition of the organic matter from which they formed researchgate.net. This underscores that alterations in diterpenoids during diagenesis can occur through both reductive and oxidative pathways within the same samples researchgate.netsi.edu.

The close association of this compound with oleoresin ducts within fossilized wood provides direct evidence of its origin from the resinous secretions of conifers arizona.edu. Oleoresin, a natural exudate of coniferous trees, contains a mixture of C20 fused-ring monocarboxylic acids, predominantly levopimaric and abietic acids, along with other related diterpene acids arizona.eduwikipedia.org. The presence of this compound along these ducts suggests that it formed in situ from the original resin components as the wood underwent fossilization arizona.edu.

This compound is considered a "fossil resin hydrocarbon" rsc.org. The long-term geological processes that lead to the formation of fossil resins (also known as resinites or ambers) from these initial volatile oils and acidic components offer valuable insights into the geochemical pathways and transformations that terpenoids undergo during diagenesis arizona.eduufrj.br. Its common occurrence in pine wood submerged in peat further emphasizes this close relationship between the compound and its fossilized plant resin precursors geology.cz.

Diagenetic Transformations: Dehydrogenation and Reductive Processes

This compound as a Geochemical Biomarker

This compound serves as a valuable geochemical biomarker, providing insights into ancient terrestrial vegetative inputs and specific diagenetic environments. uni.lunih.govchem960.com

Tracing Terrestrial Vegetative Input, Particularly Conifer Species

This compound belongs to the class of tricyclic diterpenoids. uni.lunih.gov Abietanes, a family of diterpenoids that includes this compound, are widely recognized and interpreted as geochemical biomarkers for terrestrial input, specifically from conifers (gymnosperms). uni.luwikipedia.orgnih.govchem960.com Conifers are known to synthesize significantly higher concentrations of terpenoids compared to angiosperms, which enhances the reliability of abietanes, including this compound, as indicators of conifer presence in geological settings. nih.gov The identification of this compound in sediment samples can signify the past expansion of conifer forests. chem960.com "Regular" abietane (B96969) skeletal type diterpenoids, such as this compound, have been found in all conifer families with the exception of Phyllocladaceae. uni.lu Its consistent occurrence in fossil wood and peat further substantiates its origin from conifer resins. thegoodscentscompany.comuni.lunih.gov

Indicators of Specific Anoxic or Reductive Diagenetic Environments

As a saturated hydrocarbon, this compound's formation is a result of reductive diagenetic processes. wikipedia.org Its presence in geological samples, often alongside other compounds like 18-norabieta-8,11,13-triene, strongly suggests that the organic matter deposition occurred under reductive conditions. wikipedia.org These reductive processes can involve the transformation of precursor compounds, such as the reduction of dehydroabietic acid to its saturated analogue, this compound, within anoxic sediments. Environments characterized by anoxic conditions, such as peat bogs or the bottom waters and sediments of certain lakes, are conducive to the preservation and formation of such saturated hydrocarbons. The diagenesis occurring in these oxygen-depleted environments leads to the stabilization of organic compounds into saturated forms like this compound from their original resin acid precursors. fishersci.comwikipedia.org

Molecular and Crystal Chemistry of Fichtelite

Molecular Structure Elucidation

Fichtelite's molecular architecture is characterized by a complex arrangement of carbon and hydrogen atoms, forming a rigid, saturated system.

Tetradecahydrophenanthrene Backbone and Alkyl Substituents

The core structure of the this compound molecule consists of three nonlinearly fused six-membered carbon rings, forming a perhydrogenated phenanthrene (B1679779) backbone. ontosight.aiarizona.eduwikipedia.org This indicates that the phenanthrene aromatic system has been fully saturated with hydrogen atoms, resulting in a system composed entirely of single carbon-carbon bonds. arizona.eduresearchgate.net

Attached to this intricate ring system are three distinct alkyl substituents: an angular methyl group, another methyl group, and an isopropyl group. arizona.edu The systematic IUPAC name for this compound reflects these substituents and the saturated phenanthrene core: (1S,4aS,4bS,7S,8aS)-1,4a-Dimethyl-7-(propan-2-yl)tetradecahydrophenanthrene, or alternatively, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene. ontosight.aiwikipedia.org The "propan-2-yl" or "1-methylethyl" refers to the isopropyl group. organicchemistrytutor.com

Stereochemical Assignment: Configuration of Methyl and Isopropyl Groups

The stereochemistry of this compound is precisely defined by the absolute configurations at its chiral centers, as indicated in its IUPAC name. The (1S,4aS,4bS,7S,8aS) designation specifies the spatial arrangement of the methyl and isopropyl groups relative to the fused ring system. wikipedia.org Early research, such as that by Ruzicka et al. in 1923, contributed to understanding the stereochemistry of hydrogenated phenanthrene derivatives, including this compound. wikipedia.org Further synthetic and stereochemical studies were conducted by Burgstahler and Marx in the 1960s. arizona.edu

Conformational Analysis of Fused Six-Membered Carbon Rings

The presence of three fused six-membered carbon rings in this compound necessitates a detailed conformational analysis to understand its three-dimensional shape and stability. In general, six-membered rings, like cyclohexane, can adopt various conformations, predominantly the stable "chair" form, but also "boat" and "skew" conformations, which interconvert through ring-flipping processes. scribd.comresearchgate.netconicet.gov.ar

Crystallographic Investigations

Crystallographic studies of this compound have provided crucial insights into its solid-state structure, including its crystal system, space group, and precise unit cell parameters.

Determination of Crystal System and Space Group (P2₁)

This compound crystallizes in the monoclinic crystal system. webmineral.comhandbookofmineralogy.orgarizona.edudakotamatrix.comontosight.aiarizona.edumindat.orgwikipedia.org The specific space group determined for this compound is P2₁, webmineral.comhandbookofmineralogy.orgarizona.eduarizona.edumindat.org which belongs to the monoclinic system and has a point group of 2. handbookofmineralogy.orgarizona.eduwikipedia.org The P2₁ space group indicates a primitive lattice with a twofold screw axis parallel to the unique b-axis. wikipedia.org

Unit Cell Parameters and Volume Determination

Detailed single-crystal X-ray diffraction studies have allowed for the precise determination of this compound's unit cell parameters and volume. The unit cell contains two molecules (Z=2) of C₁₉H₃₄. webmineral.comhandbookofmineralogy.orgarizona.eduarizona.edu

The experimentally determined unit cell parameters are as follows:

ParameterValueUnit
a10.706(4)Å
b7.458(2)Å
c10.824(7)Å
β105.85(3)°

Table 1: this compound Unit Cell Parameters webmineral.comhandbookofmineralogy.orgarizona.eduarizona.edu

From these parameters, the unit cell volume has been calculated:

PropertyValueUnit
Unit Cell Volume831.4(7)ų
Calculated Density0.631g/cm³

Table 2: this compound Unit Cell Volume and Calculated Density webmineral.comhandbookofmineralogy.orgarizona.eduarizona.edumindat.org

The calculated density of this compound is 0.631 g/cm³. handbookofmineralogy.orgarizona.eduarizona.edumindat.org These crystallographic data are fundamental for understanding the packing and intermolecular interactions within the this compound crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

This compound is classified as a molecular crystal, meaning its crystal structure is primarily held together by intermolecular interactions, which are significantly weaker than the intramolecular bonds within the this compound molecule itself. researchgate.net The molecule of this compound, with the chemical formula C₁₉H₃₄, is a saturated hydrocarbon and a diterpene derivative of 18-norabietane. arizona.edumdpi.comwebmineral.comnih.govwikipedia.org Its structure features three nonlinearly fused six-membered carbon rings, along with an angular methyl, a methyl, and an isopropyl group attached to these rings. arizona.edu This complex structure can also be described as (dimethyl)(isopropyl)perhydrophenanthrene or tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene. wikipedia.orgontosight.ai

Table 1: Key Crystallographic Data for this compound

PropertyValueSource
Chemical FormulaC₁₉H₃₄ arizona.edumdpi.com
Molecular Weight262.48 g/mol webmineral.com
Crystal SystemMonoclinic arizona.edumindat.org
Space GroupP2₁ arizona.edumindat.org
Unit Cell Parametersa = 10.706 Å, b = 7.458 Å, c = 10.824 Å, β = 105.85° arizona.edumindat.org
Unit Cell Volume831.4 ų arizona.edu
Z (molecules per unit cell)2 arizona.edu
Crystal Class (H-M)2 - Sphenoidal wikipedia.orgmindat.org
Specific Gravity0.631 (calculated) / 1.032 (measured) wikipedia.orgmindat.org
Melting Point44.2 - 45.0 °C arizona.eduwikipedia.org

Chirality in this compound Crystal Structures

Chirality, defined as the property of an object being non-superimposable on its mirror image, is a fundamental characteristic of certain minerals, including this compound. mdpi.comresearchgate.net

Identification and Characterization as a Chiral Mineral

This compound is unequivocally identified as a chiral mineral. mdpi.comresearchgate.netdntb.gov.ua This chirality stems from its inherently chiral molecular structure, which retains its handedness regardless of its conformation. mdpi.com Unlike many minerals where both left-handed and right-handed enantiomorphic forms exist, this compound appears in nature as a single enantiomer. mdpi.comresearchgate.net Specifically, it is characterized as left-handed, following the Cahn-Ingold-Prelog (CIP) rules, as indicated by its IUPAC name: (1S,4aS,4bS,7S,8aS)-1,4a-dimethyl-7-(propan-2-yl)tetradecahydrophenanthrene. mdpi.comresearchgate.net This homochirality in this compound is consistent with its origin from biomolecules, as Earth's biochemistry predominantly operates with single enantiomers (e.g., L-amino acids and D-sugars). mdpi.com

Synthetic Methodologies and Chemical Transformations of Fichtelite

Laboratory Syntheses of Fichtelite

Laboratory syntheses of this compound typically involve cyclization, reduction, or decarboxylation strategies, often starting from related diterpenoid precursors.

One established approach for the synthesis of this compound involves the cyclization of trienols arizona.edu. Research has demonstrated that specific trienols can undergo cyclization reactions, yielding intermediate products that can be subsequently converted into this compound. For instance, a trienol (e.g., compound 62) has been shown to undergo cyclization in nearly quantitative yield and with high stereoselectivity, producing a mixture of olefins (e.g., compound 63) and an alcohol (e.g., compound 64), which were then transformed into dl-fichtelite (e.g., compound 65) researchgate.net. This highlights the utility of polyene cyclizations in constructing complex terpenoid ring systems researchgate.net.

This compound can be synthesized through the reduction of abietic acid and its derivatives arizona.edu. Abietic acid (C₂₀H₃₀O₂), a prominent resin acid found in conifers, serves as a key precursor for such syntheses arizona.edufishersci.nofishersci.com. For example, Burgstahler and Marx successfully synthesized this compound from all-trans-tetrahydroabietic acid . This tetrahydroabietic acid itself can be prepared through several steps from compounds derived from abietic acid, neoabietic acid, or levopimaric acid . The structural relationship between this compound and abietic acid supports these reduction strategies rsc.orgrsc.org.

Other synthetic routes to this compound include the decarboxylation of dihydroacids and the catalytic dehydrogenation of diene mixtures arizona.edu. Decarboxylation processes, particularly when coupled with dehydrogenation, can lead to the formation of aromatic systems or saturated hydrocarbons like this compound nih.gov. While specific dihydroacids leading directly to this compound are not detailed in the provided snippets, the general principle involves the removal of a carboxyl group, often accompanied by changes in saturation. Catalytic dehydrogenation of diene mixtures is also recognized as a method for its preparation arizona.edu.

The stereochemistry of this compound, a molecule with multiple chiral centers, is crucial for its precise characterization. Stereospecific syntheses are chemical reactions that produce a specific stereoisomer as a product, allowing for precise control over the three-dimensional arrangement of atoms numberanalytics.com. Early work by Djerassi and others focused on the synthesis and stereochemistry of this compound upenn.edu. Notably, the synthesis carried out by Burgstahler and Marx was instrumental in establishing and confirming the absolute stereochemistry of this compound, particularly at the C-4 and C-13 positions . This confirmation is vital for understanding its natural occurrence and reactivity.

Decarboxylation of Dihydroacids and Catalytic Dehydrogenation of Diene Mixtures

Natural and Induced Chemical Transformations

This compound, being a fossil hydrocarbon, is also involved in natural diagenetic processes and can undergo induced chemical transformations.

A significant chemical transformation of this compound, both naturally occurring and induced, is its dehydrogenation, leading to the formation of aromatic hydrocarbons. This compound is closely related to the terpenes and abietic acid, and its dehydrogenation with sulfur results in its conversion to retene (B1680549) (C₁₈H₁₈) rsc.org. Retene, or 1-methyl-7-isopropyl phenanthrene (B1679779), is a polycyclic aromatic hydrocarbon (PAH) wikipedia.orgresearchgate.net. It is a common product of the dehydrogenation of resin acids, such as abietic acid, which are found in living pine trees arizona.eduresearchgate.net. The presence of retene in the environment, particularly in the air, serves as an indicator of forest fires, as it is a major product of the pyrolysis of conifer trees wikipedia.org. Retene is also found in effluents from wood pulp and paper mills and is used as a biomarker for vascular plants in paleobotanic analysis of rock sediments wikipedia.org.

Advanced Analytical Methodologies for Fichtelite Characterization

Spectroscopic Techniques for Molecular and Structural Analysis

Spectroscopic methods are indispensable for probing the molecular and structural characteristics of fichtelite, offering distinct advantages for different levels of analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and conformational analysis of organic compounds, including the elucidation of stereochemistry ontosight.aiwikipedia.org. For this compound, a tricyclic hydrocarbon with elaborate stereochemistry, NMR is crucial for determining its primary structure, including the spatial arrangement of its atoms, and the stoichiometry of its substituents wikipedia.orgwikipedia.org.

Modern high-field NMR instruments, typically operating at 500 MHz or higher, are employed to perform a variety of 1D, 2D, and 3D experiments, which are essential for resolving the complex and often overlapping signals characteristic of larger molecules like this compound wikipedia.org. While enantiomers cannot be directly distinguished in solution NMR spectra, their discrimination and quantification of their respective ratios can be achieved through derivatization into diastereomers jeol.com. The chemical shifts observed in ¹H and ¹³C NMR spectra provide critical clues about the molecular structure and the electronic environment of the nuclei, aiding in the assignment of specific protons and carbons within the complex ring system and alkyl groups of this compound iranchembook.irlibretexts.org.

For this compound (C₁₉H₃₄), being a saturated hydrocarbon, the IR spectrum primarily exhibits characteristic absorptions related to C-C and C-H bonds specac.comvscht.cz.

C-H Stretching Vibrations: Alkanes typically show C-H stretching vibrations below 3000 cm⁻¹ vscht.cz.

C-H Bending Vibrations: Bending vibrations for -CH₂- and -CH₃ groups are also observed in the fingerprint region (typically below 1500 cm⁻¹) vscht.czoregonstate.edu.

The absence of strong absorption bands in regions characteristic of oxygen-containing functional groups (e.g., C=O, O-H) or unsaturation (e.g., C=C stretch above 1600 cm⁻¹ or C-H stretch above 3000 cm⁻¹) further supports this compound's classification as a saturated hydrocarbon wikipedia.orgspecac.comvscht.cz.

Table 1: Characteristic IR Absorption Ranges for this compound's Functional Groups

Functional GroupType of VibrationWavenumber (cm⁻¹)Intensity
Aliphatic C-HStretching2850-2970Strong
Aliphatic C-HBending (-CH₂)1465Medium
Aliphatic C-HBending (-CH₃)1375Medium
C-CStretching(Complex, Fingerprint Region)Variable

Raman spectroscopy is a versatile analytical technique that provides insights into the vibrational modes of a molecule or crystal, offering both chemical and structural characterization azooptics.comrenishaw.comedinst.com. It measures the energy gap between vibrational levels, producing a unique "fingerprint" spectrum that can be used for material identification edinst.com.

For this compound, Raman spectroscopy can be employed to:

Vibrational Fingerprinting: The Raman spectrum provides a distinctive vibrational fingerprint, which is highly sensitive to subtle changes in chemical and structural environments renishaw.comedinst.com. This allows for the identification of the compound and differentiation from other similar hydrocarbons.

Crystal-Chemical Insights: As a mineral, this compound crystallizes in the monoclinic system mindat.orgarizona.eduwikipedia.org. Raman spectroscopy is valuable in crystallography for characterizing atomic structures, identifying polymorphs, and investigating crystal phase transformations azooptics.com. It can help quantify the degree of crystallinity and distinguish similar crystal forms renishaw.com. The technique is non-destructive and can be used for direct measurements without extensive sample preparation, making it suitable for mineral analysis azooptics.commjcce.org.mk. The analysis of molecular vibrations provides insights into the crystal's composition and structure, including specific molecular bond vibrations like C-C and C-H azooptics.com.

Table 2: Applications of Raman Spectroscopy in this compound Characterization

Application AreaInformation ProvidedRelevance for this compound
Vibrational FingerprintingUnique spectral signature for identificationConfirms identity and purity of this compound samples renishaw.comedinst.com.
Chemical CharacterizationIdentification of specific molecular bond vibrationsConfirms presence of C-C and C-H bonds, consistent with hydrocarbon nature azooptics.com.
Structural InsightsCrystal structure, crystallinity, polymorphismProvides information on this compound's monoclinic crystal system and degree of order azooptics.comrenishaw.com.
Non-destructive AnalysisDirect analysis of solid mineral samplesEnables study of this compound without altering its physical form azooptics.commjcce.org.mk.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Compositional and Molecular Weight Determination

Mass spectrometry techniques are fundamental for determining the precise molecular weight and elemental composition of this compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds 6-napse.com. It is particularly well-suited for the analysis of "fossil compounds" like 18-norabietane (this compound) wikipedia.org.

In GC-MS, the sample is first separated into its individual components by gas chromatography based on their boiling points and interactions with the stationary phase 6-napse.comshimadzu.com. The separated compounds then enter a mass spectrometer, which ionizes them and detects them based on their mass-to-charge ratio (m/z) 6-napse.comtisserandinstitute.org. This process generates a mass spectrum for each compound, which acts as a unique "fingerprint" for identification by comparison with spectral libraries tisserandinstitute.org.

For this compound, GC-MS is invaluable for:

Purity Assessment: By separating this compound from any co-occurring volatile or semi-volatile impurities, GC-MS allows for the assessment of sample purity 6-napse.com.

Identification of Related Compounds: this compound is a diterpene perhydrogenated phenanthrene (B1679779) derivative wikipedia.org. GC-MS can identify other related diterpenic compounds, such as abietanes, which might be present in geological samples alongside this compound researchgate.netresearchgate.net. The technique can provide molecular composition details of aliphatic hydrocarbons, which offers insights into the origin and depositional environment of organic matter mdpi.com.

Table 3: GC-MS Applications for this compound Analysis

Application AreaSpecific Information Provided
Purity AnalysisDetection and quantification of impurities in this compound samples 6-napse.com.
Identification of Related CompoundsCharacterization of co-occurring diterpenoids and other hydrocarbons researchgate.netresearchgate.net.
Molecular FingerprintingUnique mass spectra for definitive identification of this compound tisserandinstitute.org.
Volatile/Semi-volatile Compound AnalysisSuitable for this compound due to its relatively low molecular weight and volatility shimadzu.com.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Time-of-Flight Mass Spectrometry (HR-ToF-MS), provides highly precise and accurate mass measurements of chemical compounds europa.eufiveable.me. This precision allows for the unambiguous determination of a compound's elemental composition (molecular formula) europa.eufiveable.melcms.cz.

HRMS can achieve mass accuracies of less than 5 parts per million (ppm), enabling the differentiation of ions with very similar masses that might have different elemental compositions (e.g., C₁₉H₃₄ vs. other compounds with similar nominal mass) fiveable.meresearchgate.net. For this compound (C₁₉H₃₄), HRMS confirms its molecular formula by comparing the experimentally determined accurate mass with the theoretical mass calculated for C₁₉H₃₄.

Furthermore, HRMS data provides additional information through the analysis of isotopic patterns fiveable.me. The natural abundance of isotopes (e.g., ¹³C, ²H) creates a characteristic isotopic signature in the mass spectrum, which can be used to confirm the number of specific atoms (e.g., carbon, hydrogen) within the molecule and distinguish between compounds that share the same nominal mass but possess different elemental compositions fiveable.meresearchgate.net. Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide fragmentation patterns that further assist in the structural elucidation of unknown or complex molecules by revealing information about their substructures and chemical groups europa.eulcms.cz.

Table 4: HRMS Capabilities for this compound Characterization

CapabilityBenefit for this compound Characterization
Accurate Mass MeasurementUnambiguous determination of the molecular formula (C₁₉H₃₄) europa.eufiveable.me.
Elemental CompositionConfirms the exact number of carbon and hydrogen atoms fiveable.meresearchgate.net.
Isotopic Pattern AnalysisProvides additional confirmation of elemental composition and aids in distinguishing isomers fiveable.meresearchgate.net.
Fragmentation Analysis (MS/MS)Helps deduce molecular structure through characteristic fragmentation pathways europa.eulcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Related Compound Identification

X-ray Diffraction Techniques for Crystalline Analysis

Single-crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the atomic-level structure of crystalline compounds. This method involves directing a beam of X-rays at a single, well-formed crystal, which is then rotated to capture a comprehensive set of diffraction data carleton.eduyoutube.com. From the positions and intensities of the diffracted spots, the three-dimensional arrangement of atoms within the crystal lattice can be unambiguously determined, including bond lengths, bond angles, and details of site-ordering carleton.eduyoutube.comceitec.cz.

For this compound, SC-XRD has been instrumental in elucidating its precise crystal structure. Research, such as that by Mace and Peterson in 1995, utilized this technique to determine the crystal structure of this naturally occurring hydrocarbon mindat.orghandbookofmineralogy.orgrruff.inforruff.info. This compound crystallizes in the monoclinic system with the space group P2₁ mindat.orghandbookofmineralogy.org. The unit cell parameters, which define the dimensions and angles of the smallest repeating unit in the crystal lattice, have been determined as follows:

Table 1: this compound Unit Cell Parameters (Monoclinic, Space Group P2₁)

ParameterValueUnit
a10.706(4)Å
b7.458(2)Å
c10.824(7)Å
β105.85(3)°
Volume829.72ų

These parameters provide the fundamental geometric description of the this compound crystal, allowing for a detailed understanding of how the C₁₉H₃₄ molecules are packed and oriented in the solid state mindat.orghandbookofmineralogy.org. The confirmation of its identification by single-crystal X-ray diffraction underscores the precision and reliability of this analytical approach for this compound characterization rruff.inforruff.info.

Powder X-ray Diffraction (PXRD) is a widely used analytical technique for the phase identification of crystalline materials and the assessment of their crystallinity carleton.eduucmerced.edumalvernpanalytical.com. Unlike SC-XRD, PXRD utilizes a finely ground, homogenized sample, where millions of randomly oriented crystallites are exposed to the X-ray beam carleton.eduresearchgate.net. This random orientation ensures that all possible diffraction directions of the lattice are attained, producing a characteristic diffraction pattern of concentric rings, or peaks in a 2θ scan carleton.eduresearchgate.net.

For this compound, PXRD is employed to identify the mineral by comparing its unique d-spacings (interplanar distances) with standard reference patterns carleton.edu. The intensity of the diffraction peaks provides information about the relative abundance of different crystallographic planes malvernpanalytical.comresearchgate.net. The sharpness and intensity of the peaks also offer insights into the sample's crystallinity; well-ordered crystalline materials produce sharp, distinct peaks, while amorphous components or materials with small crystallite sizes result in broader peaks or a higher background malvernpanalytical.comresearchgate.net.

The powder diffraction data for this compound, recorded from a sample from Sobeslav, Czech Republic, are presented below, illustrating its characteristic diffraction pattern handbookofmineralogy.org:

Table 2: this compound Powder X-ray Diffraction Data

d-spacing (Å)Relative Intensity (%)
5.206100
6.10090
4.29290
5.64420
10.53310
3.02910
3.7105

This data table represents the unique diffraction fingerprint of this compound, enabling its identification in various geological samples and providing a basis for assessing its crystalline quality mindat.orghandbookofmineralogy.org.

Theoretical and Computational Studies on Fichtelite

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods provide powerful tools for understanding the intrinsic properties of molecules, including their electronic structure and how they interact with electromagnetic radiation.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. nih.govwikipedia.orgnih.govnist.gov DFT calculations aim to determine the ground state electronic wavefunction and energy of a system, which in turn allows for the prediction of a molecule's most probable geometry. chem960.com This involves solving the time-independent Schrödinger equation using electron probability densities. chem960.com

While general applications of DFT for geometry optimization, bond lengths, bond angles, and electronic properties (such as HOMO-LUMO energy gaps) are well-established for various organic molecules nih.govwikipedia.orgnih.govnist.govjkchemical.com, specific, detailed DFT-derived bond lengths, bond angles, or electronic structure parameters (e.g., HOMO-LUMO energy gap values) directly reported for Fichtelite in the provided search results are not explicitly available. However, computational studies on related diterpenoids and natural products often employ DFT methods, such as the B3LYP functional with basis sets like cc-pVDZ, for ground state geometry optimizations and free energy determinations. nist.gov Such investigations would typically provide insights into the equilibrium geometry and electronic distribution of this compound.

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a significant role in predicting spectroscopic signatures, which are crucial for the identification and structural elucidation of chemical compounds. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be computationally simulated using quantum chemical software packages. fishersci.nluni.luchem960.comnist.govontosight.ai These simulations provide theoretical spectra that can be compared with experimental data to confirm molecular structures and understand vibrational modes or chemical environments within a molecule. wikipedia.orgchem960.com

For this compound, computational studies have been instrumental in identifying its Raman spectral signatures. nih.gov Although specific predicted peak positions for this compound's IR, Raman, or NMR spectra are not detailed in the provided search results, the identification of its Raman signatures through computational means highlights the application of these theoretical methods to characterize this terpenoid. nih.gov Such predictions are derived from the molecule's electronic structure and geometry, providing a "molecular fingerprint" for identification. wikipedia.org

Crystallographic Modeling and Simulations

Crystallographic modeling and simulations are essential for understanding the solid-state properties of minerals like this compound, including how molecules pack together in a crystal lattice and how they interact with X-rays.

Lattice Energy Calculations and Crystal Packing Predictions

Lattice energy calculations are fundamental to understanding the thermodynamic stability of crystalline materials and predicting their crystal packing arrangements. These calculations involve minimizing the intermolecular energy of a crystal structure. nist.govresearchgate.net For molecular crystals, the atom-atom potential method is commonly employed to quantify intermolecular interactions and estimate lattice energies. nist.gov

This compound crystallizes in the monoclinic system with the P2₁ space group. wikipedia.orgfishersci.nlumweltprobenbank.deuni.lu This space group is considered polar, meaning its unit cell possesses a non-zero dipole moment. wikidata.org This characteristic necessitates special consideration in lattice energy calculations, often requiring an additional term, the cell dipole energy (E_cell), to accurately represent the entire crystal. wikidata.org While the methodology for calculating lattice energies for polar space groups is established wikidata.org, specific calculated lattice energy values or detailed crystal packing predictions for this compound were not explicitly found in the provided search results. However, the principles of close packing are generally recognized as governing molecular crystals, and computational tools are used to sample and minimize potential energy landscapes to predict stable polymorphs. nist.govjkchemical.comresearchgate.net

Simulation of X-ray Diffraction Patterns

Simulation of X-ray diffraction (XRD) patterns is a critical computational technique used to predict and interpret the diffraction behavior of crystalline materials. These simulations are based on the crystal's lattice parameters, space group, and the atomic positions within the unit cell. Simulated patterns provide a theoretical "fingerprint" that can be compared with experimental XRD data for material identification and structural verification. researchgate.net

Computational studies have included the simulation of XRD patterns for this compound (C₁₉H₃₄). These simulations allow for the identification of specific crystal planes (Miller indices, hkl) responsible for the diffraction peaks. For this compound, key simulated crystal planes have been identified, as shown in the table below:

Miller Indices (hkl)
(100)
(200)
(110)
(231)
(104)

Table 1: Simulated X-ray Diffraction Miller Indices for this compound

These simulated patterns are invaluable for characterizing the structural purity of experimental phases and aiding in the indexing of their diffraction patterns.

Geochemical Modeling of this compound Diagenesis and Stability

Geochemical modeling is a powerful approach used to understand the diagenetic processes that affect organic minerals like this compound in geological environments. Diagenesis encompasses the physical, chemical, and biochemical changes that occur in sediments after deposition and prior to low-grade metamorphism. These models help in interpreting the long-term fate and preservation of organic compounds within sedimentary rocks.

Studies involving the chemosystematics and diagenesis of terpenoids, including this compound, indicate that geochemical modeling is applied to understand their transformation and stability over geological timescales. Such models consider various interacting parameters, including pore-water chemistry, the remineralization of organic carbon, and the dissolution or precipitation of minerals. By simulating these complex biogeochemical processes, researchers can gain insights into the conditions that lead to the preservation or alteration of this compound in fossilized wood and other organic-rich sediments. The stability of organic minerals in the geological record is crucial for understanding the diversity of molecular compounds preserved and has implications for paleobotanic analysis and even the search for life detection signatures in various scenarios. wikipedia.orgnih.gov

Reaction Pathway Energetics and Kinetic Barriers

Computational studies on reaction pathway energetics and kinetic barriers typically involve mapping the energy landscape of a chemical reaction, identifying stable intermediates and transition states coe.edumdpi.comnih.gov. The energy difference between reactants and products provides insights into the thermodynamic favorability of a reaction (reaction free energy, ΔG°), while the energy difference between reactants and the highest energy transition state along the reaction coordinate defines the activation energy barrier (ΔG‡) mdpi.comnih.gov.

Methodologies: Common computational methods for such analyses include Density Functional Theory (DFT) and ab initio methods coe.edumdpi.commdpi.com. These approaches calculate the electronic structure of molecules and can be used to optimize geometries, calculate vibrational frequencies, and determine thermodynamic properties like Gibbs free energy mdpi.com.

Key Data Points:

Activation Energy (ΔG‡): Represents the minimum energy required for a reaction to proceed. A higher activation energy indicates a slower reaction rate (kinetic barrier) mdpi.commdpi.comelte.hunih.gov.

Transition State Geometries: Computational methods can pinpoint the molecular structures at the transition state, offering insights into the reaction mechanism coe.edu.

For this compound, a theoretical investigation into its formation pathways, degradation mechanisms, or interactions with other geological compounds would involve calculating these energetic parameters. For instance, understanding how this compound might form from precursor organic matter or degrade under specific conditions would require identifying potential reaction pathways and calculating their associated activation energies and reaction free energies. However, specific data tables or detailed research findings on these aspects for this compound are not presently documented in the accessible scientific literature.

Stability under Simulated Geological Conditions

The stability of minerals like this compound under geological conditions is influenced by factors such as temperature, pressure, and the presence of other chemical species ajsonline.org. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior and stability of materials under extreme conditions that mimic geological environments mdpi.comajsonline.orgresearchgate.net.

Methodologies: Molecular dynamics simulations track the time-evolution of a system of interacting atoms and molecules based on classical Newtonian mechanics mdpi.comresearchgate.net. By applying appropriate force fields and boundary conditions, MD can simulate the behavior of materials at various temperatures and pressures mdpi.comresearchgate.net. Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with MD, providing higher accuracy but at a greater computational cost .

Key Parameters for Stability Assessment:

Structural Integrity: Monitoring changes in crystal structure, bond lengths, and angles over time at elevated temperatures and pressures can indicate structural stability or degradation global-sci.com.

Phase Transitions: Simulations can predict phase transitions (e.g., melting, decomposition) and the conditions under which they occur ajsonline.org.

Interaction with Surrounding Media: MD simulations can model the interaction of this compound with water, other minerals, or fluids present in geological formations, assessing its solubility, adsorption, or reactivity ajsonline.orgresearchgate.net.

Thermodynamic Stability: Theoretical calculations can determine the relative thermodynamic stability of different molecular configurations or phases under varying conditions, often by comparing Gibbs free energies frontiersin.orgmdpi.comscirp.orgglobal-sci.comacademie-sciences.fr.

Future Directions in Fichtelite Research

Discovery and Characterization of Novel Fichtelite Occurrences

Despite its initial discovery in the Fichtel Mountains, Germany, and subsequent identification in limited quantities in other locations worldwide, including the United States, Canada, and Russia, this compound remains a relatively poorly characterized mineral ontosight.aiassignmentpoint.com. Future research should focus on systematic exploration and characterization of novel this compound occurrences. This includes:

Targeted Geological Surveys: Expanding geological surveys to identify new peat bogs, lignite (B1179625) deposits, and other organic-rich sedimentary rocks globally where fossilized coniferous wood is prevalent. The association of this compound with fossilized pine wood from peat bogs and organic-rich modern marine sediments suggests these environments as prime targets assignmentpoint.comhandbookofmineralogy.org.

Deep Earth and Marine Sediments: Investigating deeper geological formations and marine sediments where reducing conditions favorable for this compound formation might exist arizona.eduassignmentpoint.comhandbookofmineralogy.org.

Polymorph and Derivative Identification: Characterizing any potential polymorphs or diagenetic derivatives of this compound that might exist under different geological conditions. For instance, retene (B1680549) can result from this compound dehydration geoscienceworld.org.

Microscopic and Trace Occurrences: Developing and applying advanced micro-analytical techniques to detect and characterize this compound present in trace amounts or as microscopic inclusions within other minerals or organic matrices nih.gov.

The discovery of new occurrences will provide a broader context for understanding the environmental parameters and precursor materials necessary for this compound's formation, offering insights into its global distribution and geological significance.

Development of Advanced In-Situ Analytical and Imaging Techniques

Current analytical techniques for this compound include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) ontosight.ainih.govevitachem.com. However, the rarity and delicate nature of this compound crystals, often embedded in organic matrices, necessitate the development of advanced in-situ and non-destructive analytical methods.

Future directions include:

Non-Destructive Spectroscopic Methods: Further development and application of non-destructive techniques like Raman spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) for in-situ analysis of this compound within its geological matrix researchgate.netresearchgate.netresearchgate.netazonano.com. Raman spectroscopy, for example, can provide information on molecular vibrations and crystal structure without sample preparation researchgate.netazonano.comresearchgate.net.

Advanced Imaging Techniques: Utilizing high-resolution imaging techniques such as Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Transmission Electron Microscopy (TEM) to visualize this compound at the micro- and nanoscale and understand its relationship with surrounding organic and inorganic matter researchgate.netresearchgate.net.

Combined Analytical Platforms: Integrating multiple analytical techniques into a single instrument for comprehensive in-situ characterization. For instance, combined micro-infrared, micro-Raman, and Field Emission Scanning Electron Microscope analyses have been used for complex organic compounds cambridge.org.

Time-Resolved Spectroscopy: Exploring time-resolved Raman spectroscopy to overcome fluorescence interference often encountered with organic samples, which can improve the sensitivity and identification of organic compounds like this compound researchgate.net.

Microscale Mass Spectrometry: Adapting and refining microscale mass spectrometry techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), for in-situ molecular analysis of this compound, addressing challenges like contamination from sample preparation nih.gov.

These advancements will enable more precise characterization of this compound's chemical structure, purity, and spatial distribution within its natural environment, minimizing sample alteration and maximizing data acquisition from limited specimens.

Elucidation of More Complex Biogeochemical Transformation Pathways

This compound is a product of the diagenesis of resin acids, specifically abietic acid, under highly reducing conditions arizona.edu. Understanding the full spectrum of biogeochemical pathways involved in its formation and potential degradation is crucial.

Key areas for future research include:

Microbial Involvement: Investigating the specific microbial communities and enzymatic processes that contribute to the decarboxylation and hydrogenation of resin acids leading to this compound, and conversely, any microbial degradation pathways that might affect its preservation arizona.edubibliotekanauki.plresearchgate.net. The presence of hopanes in peat-forming environments indicates microbial input researchgate.net.

Isotopic Fractionation Studies: Conducting detailed isotopic analysis (e.g., carbon isotopes) of this compound and its precursors to trace the precise biochemical and geochemical reactions involved in its formation and transformation cambridge.orgpangaea.de.

Influence of Environmental Parameters: Quantifying the impact of various environmental factors, such as pH, redox potential, temperature, and pressure, on the kinetics and thermodynamics of this compound formation and stability over geological timescales arizona.eduresearchgate.net.

Diagenetic Continuum: Mapping the complete diagenetic continuum from fresh resin acids to this compound and other related fossil hydrocarbons (e.g., retene, phylloretin, abietane (B96969), 18-norabietane), identifying intermediate compounds and branching pathways arizona.eduwikipedia.orggeoscienceworld.orgbibliotekanauki.plgeology.czresearchgate.netwikipedia.org.

Role of Mineral Matrix: Studying the role of the mineral matrix in influencing or preserving this compound during diagenesis, including interactions with clay minerals or other inorganic components geoscienceworld.orglyellcollection.org.

Such research will provide a more comprehensive understanding of the long-term fate of organic matter in sedimentary environments and the factors governing the preservation of specific biomarkers.

Implications for Astrobiological Research and the Search for Extraterrestrial Organic Signatures

This compound, as a stable, saturated hydrocarbon derived from biological precursors and found in ancient geological settings, holds significant implications for astrobiological research. Its presence in the terrestrial geological record serves as a terrestrial analog for the types of organic molecules that might be preserved on other planetary bodies.

Future research in this area should explore:

Terrestrial Analog Studies: Utilizing this compound as a model compound for studying the preservation of complex organic molecules in extreme environments on Earth that mimic extraterrestrial conditions (e.g., anoxic sediments, permafrost, or subsurface environments) geoscienceworld.orglyellcollection.org.

Biomarker Potential on Mars: Assessing this compound's stability and detectability under Martian surface and subsurface conditions, considering its resistance to oxidation and its potential for preservation in the presence of minerals found on Mars geoscienceworld.orglyellcollection.org. Organic biomarkers are a high-priority goal for Mars missions geoscienceworld.orglyellcollection.org.

Analytical Strategies for Extraterrestrial Missions: Informing the design and development of analytical instruments for future astrobiological missions (e.g., Mars Sample Return, Europa Clipper) by understanding the spectroscopic signatures and thermal behavior of this compound and similar complex hydrocarbons cambridge.orggeoscienceworld.org. Thermal extraction and mass spectrometry are key techniques for in-situ organic analysis on Mars cambridge.orggeoscienceworld.org.

Chirality and Biosignatures: Investigating the chiral properties of naturally occurring this compound, as its single enantiomer is known to be left-handed mdpi.com. The presence of specific enantiomers of organic molecules can be a strong indicator of biological origin, making this compound a potential target for biosignature detection mdpi.com.

Prebiotic Chemistry Context: Exploring whether the chemical pathways leading to this compound's formation have any parallels or relevance to prebiotic chemistry scenarios, particularly concerning the formation and stabilization of hydrocarbons in early Earth or extraterrestrial environments.

By studying this compound, scientists can gain valuable insights into the long-term preservation of organic matter, the diagenetic processes that alter it, and the potential for detecting similar "fossil" organic signatures on other planets, thereby contributing to the broader search for extraterrestrial life.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing Fichtelite’s crystallographic and chemical properties?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to determine unit cell parameters (e.g., a=10.706A˚,b=7.458A˚,β=105.85a = 10.706 \, \text{Å}, \, b = 7.458 \, \text{Å}, \, \beta = 105.85^\circ ). Pair this with elemental analysis (CHN combustion) to verify composition (87.13%C,12.86%H87.13\% \, \text{C}, \, 12.86\% \, \text{H} ). For purity assessment, employ gas chromatography-mass spectrometry (GC-MS) due to this compound’s hydrocarbon structure.

Q. How can researchers reliably synthesize this compound in laboratory settings?

  • Methodological Answer : Replicate natural formation conditions by simulating low-temperature, organic-rich environments (e.g., anaerobic peat bogs). Use controlled pyrolysis of plant-derived hydrocarbons (e.g., cellulose or lignin) at 4445C44–45^\circ \text{C} (melting point range) . Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) to track functional group evolution.

Q. What are the primary challenges in isolating this compound from natural matrices like coal swamps?

  • Methodological Answer : Develop solvent extraction protocols using non-polar solvents (e.g., hexane) to separate this compound from humic acids and other organics. Optimize column chromatography with silica gel to resolve co-eluting hydrocarbons . Validate purity via differential scanning calorimetry (DSC) to confirm the absence of eutectic mixtures.

Advanced Research Questions

Q. How can discrepancies between calculated (0.631g/cm30.631 \, \text{g/cm}^3) and measured density values for this compound be resolved?

  • Methodological Answer : Conduct comparative studies using helium pycnometry (for calculated density) versus hydrostatic weighing (for measured density). Investigate potential crystal defects or adsorbed moisture using thermogravimetric analysis (TGA) coupled with BET surface area measurements . Cross-validate results with molecular dynamics simulations to model crystal packing efficiency .

Q. What experimental designs are optimal for studying this compound’s thermal stability and degradation pathways?

  • Methodological Answer : Perform controlled thermolysis experiments in inert (N2_2) and oxidative (O2_2) atmospheres using TGA-DSC. Identify degradation products via pyrolysis-GC-MS. Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) to distinguish between radical-chain and oxidation mechanisms.

Q. Why do optical properties (e.g., refractive indices) remain undetermined for this compound, and how can this gap be addressed?

  • Methodological Answer : The lack of data stems from sample scarcity and crystal fragility. Use polarized light microscopy with immersion oils on oriented single crystals to measure nα,nβ,nγn_{\alpha}, n_{\beta}, n_{\gamma}. Alternatively, apply spectroscopic ellipsometry on thin-film deposits to infer anisotropic optical constants .

Q. How can computational chemistry models improve understanding of this compound’s formation mechanisms?

  • Methodological Answer : Employ density functional theory (DFT) to simulate precursor interactions (e.g., terpenoid cyclization). Validate models against isotopic (13C^{13}\text{C}, 2H^2\text{H}) labeling experiments in synthetic analogs. Use Monte Carlo simulations to predict nucleation kinetics in organic-rich sediments .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points (44.245.0C44.2–45.0^\circ \text{C}) for this compound?

  • Methodological Answer : Standardize DSC protocols with calibrated heating rates (12C/min1–2^\circ \text{C/min}) and sample encapsulation to prevent sublimation. Compare synthetic vs. natural samples to isolate impurity effects. Publish raw thermograms and purity certificates in supplementary materials.

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Adopt FAIR data principles: document reaction conditions (e.g., pH, pressure) using electronic lab notebooks. Share synthetic protocols via platforms like Protocols.io . Establish inter-lab validation studies with reference samples characterized by round-robin testing .

Frameworks for Structuring Research Questions

  • Apply the PICOT framework for experimental studies:
    • Population : this compound crystals from Zeitelmoos, Germany.
    • Intervention : Pyrolysis at 50C50^\circ \text{C}.
    • Comparison : Natural vs. synthetic this compound.
    • Outcome : Crystallographic purity.
    • Time : 72-hour reaction duration .
  • Use the FINER criteria to evaluate feasibility: Ensure access to peat bog samples, novelty in degradation studies, and relevance to organic mineral evolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.